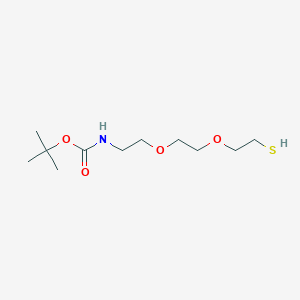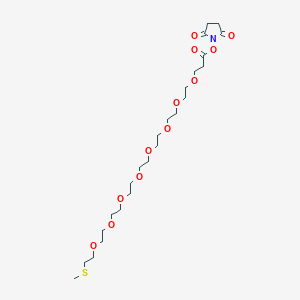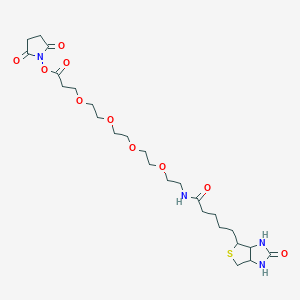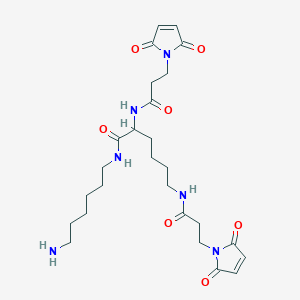
Bis-Maleimide amine
Descripción general
Descripción
Bis-Maleimide amine is a useful research compound. Its molecular formula is C26H38N6O7 and its molecular weight is 546.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis-Maleimide amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis-Maleimide amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Characterization of Polyimide Materials
Bis-maleimide amine is used in the production of polyimide materials with notable mechanical and thermal properties. Fourier Transform Infrared Spectroscopy helps in characterizing the crosslinking of such materials by observing the reactions of maleimide and amine absorption bands. These polyimides show different behaviors during crosslinking, related to changes in glass transition temperature (Giulio, Gautier, & Jasse, 1984).
2. Development of Self-Healing Epoxy Materials
Bis-maleimide amine chemistry is pivotal in developing self-healing epoxy materials. The Michael addition reaction between amines and maleimide compounds at room temperature enables the creation of autonomous self-healing systems. These materials exhibit high healing efficiencies and are used in applications like wind turbine blade infusion (Billiet et al., 2012).
3. Synthesis of Molecular Composites
Fluorine-containing bis-maleimides, when polymerized and crosslinked with tertiary amines, aid in the development of molecular composites. This method enables physical entrapment of rigid polymers, preventing aggregation before crosslinking (Tesoro & Pendharkar, 1994).
4. Curing Behavior of Bismaleimide Resins
Investigations into the curing behavior of bismaleimide resins involve examining formulations containing various stoichiometric ratios of bismaleimide and diamine. These studies help in understanding the kinetics of amine addition and homopolymerization reactions, essential for the development of high-performance resins (Tungare & Martin, 1992).
5. Use in Polymerized Networks for Surface Properties
Bis-maleimide amine chemistry is employed to synthesize polymerized networks with specific surface properties, such as hydrophobic and oleophobic characteristics. This is achieved through the synthesis of fluorinated maleimide and telechelic bismaleimide, which significantly modify the surface properties of films (Soules et al., 2008).
Propiedades
IUPAC Name |
N-(6-aminohexyl)-2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N6O7/c27-14-4-1-2-5-16-29-26(39)19(30-21(34)13-18-32-24(37)10-11-25(32)38)7-3-6-15-28-20(33)12-17-31-22(35)8-9-23(31)36/h8-11,19H,1-7,12-18,27H2,(H,28,33)(H,29,39)(H,30,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFYVGMUAROSCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCCCC(C(=O)NCCCCCCN)NC(=O)CCN2C(=O)C=CC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N6O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-Maleimide amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



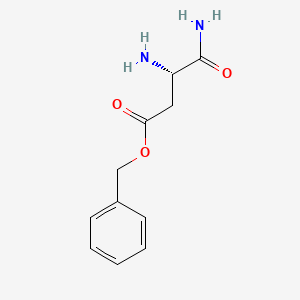
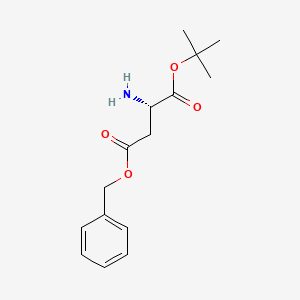
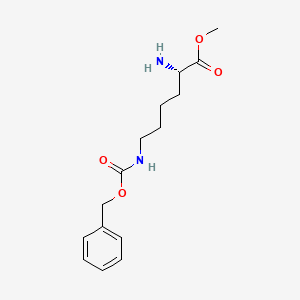
![(1S,4Z,9R)-4-(1H-imidazol-5-ylmethylidene)-9-(2-methylbut-3-en-2-yl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B7840555.png)
![(2S,3R,4S,5R,6R)-6-[[(6aR,6bS,8aR,9S,12aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(1R,2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]oxyoxane-2-carboxylic acid](/img/structure/B7840565.png)
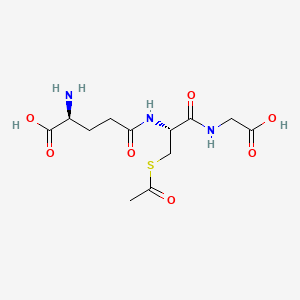
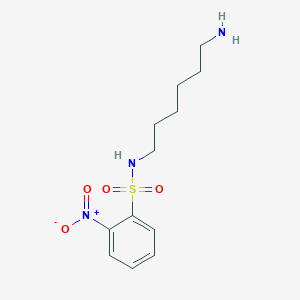
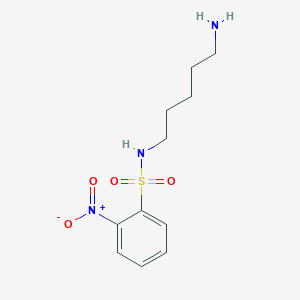
![N-(3,6-Dioxa-8-aminooctane-1-yl)-3-oxo-7-thia-2,4-diazabicyclo[3.3.0]octane-6-pentanamide](/img/structure/B7840585.png)
